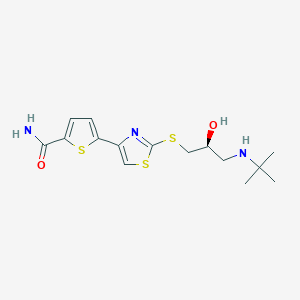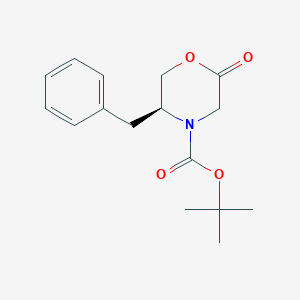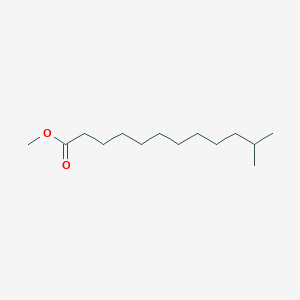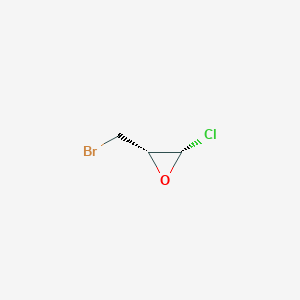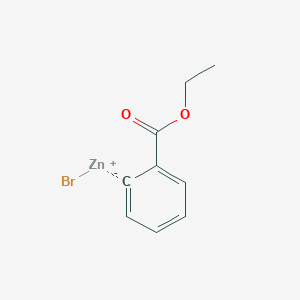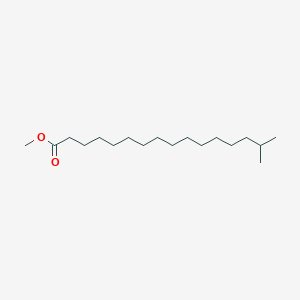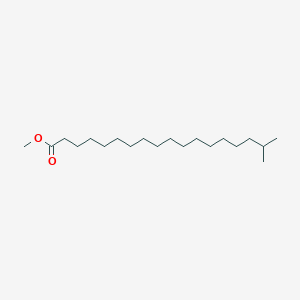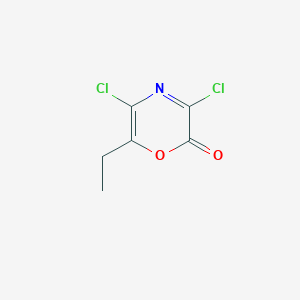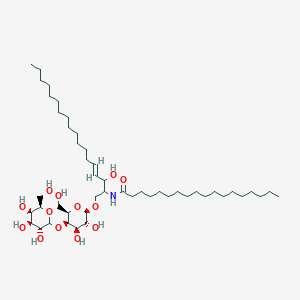
乳糖神经酰胺
描述
Lactosylceramide is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. Lactosylceramide plays a crucial role in the biosynthesis of complex glycosphingolipids and serves as a precursor to various biologically significant molecules .
科学研究应用
Lactosylceramide has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex glycosphingolipids.
Biology: Lactosylceramide plays a role in cell signaling and membrane structure.
Medicine: It is involved in the pathogenesis of neurodegenerative diseases and inflammation.
作用机制
Target of Action
Lactosylceramide (LacCer) primarily targets integral membrane proteins of the Golgi apparatus . It interacts with many physiological molecules, activating enzymes to generate a glycosphingolipid (GSL), which can induce critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis .
Mode of Action
LacCer is a bioactive sphingolipid that regulates various cell signaling pathways . It interacts with growth factor receptors, modulating their physiological properties . This interaction leads to the adhesion of blood cells to the endothelium in the vascular wall .
Biochemical Pathways
LacCer contributes to inflammation through two major pathways: the cell adhesion/migration pathway and the phospholipase A2 pathway . It activates NADPH oxidase to generate reactive oxygen species (ROS), creating a highly oxidative stress environment. This triggers a cascade of signaling molecules and pathways, initiating diverse phenotypes like inflammation and atherosclerosis .
Pharmacokinetics
LacCer is synthesized by the action of LacCer synthase, which transfers galactose from uridine diphosphate galactose (UDP-galactose) to glucosylceramide .
Result of Action
The activation of LacCer leads to various cellular effects. It induces critical phenotypes such as cell proliferation, migration, adhesion, angiogenesis, and apoptosis . Additionally, it plays a pivotal role in the biosynthesis of glycosphingolipids .
Action Environment
LacCer is found in microdomains on the plasma layers of numerous cells . Its interaction with the environment affects its action, efficacy, and stability. For instance, external stimuli like platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), stress, cigarette smoke/nicotine, tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL) can activate β-1,4 galactosyltransferase, leading to the synthesis of LacCer .
准备方法
Synthetic Routes and Reaction Conditions
Lactosylceramide is synthesized by the action of galactosyltransferases, specifically B4GALT5 and B4GALT6, which transfer galactose from uridine diphosphate galactose to glucosylceramide . The synthesis involves the incorporation of radiolabeled galactose followed by chromatographic separation and quantitation of the product .
Industrial Production Methods
In industrial settings, lactosylceramide is produced using enzymatic methods involving galactosyltransferases. The process typically includes the use of deuterated glucosylceramide as the acceptor substrate and quantitation of the deuterated lactosylceramide product by liquid chromatography coupled with tandem mass spectrometry .
化学反应分析
Types of Reactions
Lactosylceramide undergoes various chemical reactions, including:
Oxidation: Lactosylceramide can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can modify the ceramide moiety.
Substitution: Substitution reactions can occur at the sugar moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic reactions involving specific glycosyltransferases.
Major Products Formed
Oxidation: Reactive oxygen species and modified lactosylceramide.
Reduction: Reduced forms of lactosylceramide.
Substitution: Various glycosylated derivatives of lactosylceramide.
相似化合物的比较
Lactosylceramide is part of a large family of glycosphingolipids, which includes:
Glucosylceramide: A precursor to lactosylceramide.
Galactosylceramide: Another glycosphingolipid with a different sugar moiety.
Gangliosides: Complex glycosphingolipids derived from lactosylceramide.
Uniqueness
Lactosylceramide is unique due to its role as a central intermediate in the synthesis of complex glycosphingolipids and its involvement in various cellular signaling pathways .
属性
IUPAC Name |
N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMDQUIRUFQW-AIRKALMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4682-48-8 | |
| Record name | CDw17 antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: While lactosylceramide's precise mechanism of action varies depending on the cell type and context, several studies highlight its role in signal transduction. For instance, lactosylceramide stimulates Ras-GTP loading, leading to the activation of the kinase cascade (MEK, Raf, p44) and c-fos expression in human aortic smooth muscle cells . Additionally, it has been shown to mediate the release of macrophage inflammatory protein-2 (MIP-2) from alveolar epithelial cells, contributing to lung inflammation during Pneumocystis carinii infection .
ANone: Lactosylceramide consists of a lactose disaccharide (galactose β1-4 linked to glucose) attached to a ceramide lipid moiety.
ANone: Lactosylceramide's behavior depends on the composition of its ceramide moiety, which influences its membrane fluidity and interaction with other molecules.
- Material Compatibility: Lactosylceramide is compatible with various biological systems and is often incorporated into liposomes for drug delivery purposes .
- Applications: Lactosylceramide finds applications in studying glycosphingolipid metabolism, cell signaling, and as a potential target for therapeutic interventions in diseases like cancer and inflammatory disorders .
A: Computational chemistry tools like molecular docking and molecular dynamics simulations are employed to study lactosylceramide interactions with enzymes, receptors, and other biomolecules. These techniques provide insights into binding affinities, molecular mechanisms, and potential drug targets. For example, docking studies have been used to investigate the interaction of lactosylceramide with lectins, revealing potential binding epitopes .
ANone: The structure-activity relationship (SAR) of lactosylceramide is an active research area. Modifications to the ceramide portion, such as changes in fatty acid chain length or saturation, can influence its membrane properties and subsequent interactions with enzymes and receptors.
- Studies using different lactosylceramide molecular species with varying fatty acid chain lengths demonstrated a significant impact on the activity of CMP-N-acetylneuraminate:lactosylceramide alpha 2,3-sialyltransferase, an enzyme involved in ganglioside biosynthesis , .
- Similarly, altering the ceramide structure affected the interaction of lactosylceramide-bearing liposomes with a galactose-specific receptor in the liver, suggesting a role for membrane fluidity in this process .
ANone: Lactosylceramide, like other glycosphingolipids, can be challenging to formulate due to its amphiphilic nature.
- Formulation Strategies: To improve its stability and bioavailability, lactosylceramide is often incorporated into liposomes, nanoparticles, or other delivery systems. These formulations can protect the molecule from degradation and enhance its delivery to target cells and tissues .
ANone: Several techniques are employed to analyze lactosylceramide:
- Thin-layer Chromatography (TLC): A simple and widely used method for separating and identifying lactosylceramide based on its relative mobility in a specific solvent system .
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity compared to TLC, allowing for the separation and quantification of different lactosylceramide molecular species .
- Mass Spectrometry (MS): A powerful technique for identifying and quantifying lactosylceramide based on its mass-to-charge ratio. This method is particularly useful for analyzing complex biological samples and characterizing different molecular species .
ANone: Lactosylceramide is an emerging therapeutic target, and research is ongoing to explore its potential in various diseases.
- In vitro studies: Several studies have shown the effects of modulating lactosylceramide levels in cell culture models. For example, inhibiting lactosylceramide synthase has been shown to reduce monocyte migration in vitro, suggesting a potential therapeutic approach for atherosclerosis .
- In vivo studies: Animal models are being used to investigate the role of lactosylceramide in diseases like diabetes, cancer, and neurodegenerative disorders. While research is still in its early stages, some promising results have been reported. For instance, studies in diabetic mouse models suggest that lactosylceramide contributes to mitochondrial dysfunction in the heart, and targeting this pathway could potentially ameliorate diabetic cardiomyopathy .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



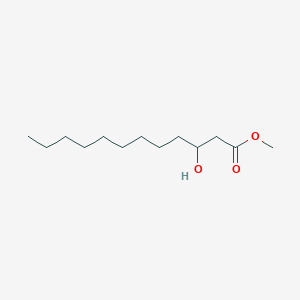
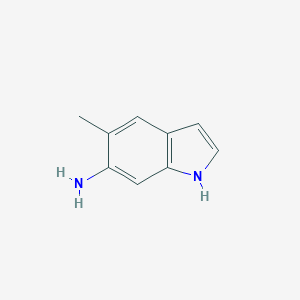
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)
